
Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C11H12F3NO4 It is characterized by the presence of an ethyl ester group, an amino group, a methoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(trifluoromethoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4-methoxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Ethyl 2-amino-5-(trifluoromethoxy)benzoate: Similar but with the trifluoromethoxy group at a different position on the benzene ring.
Uniqueness
Ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12F3NO4 |
|---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
ethyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C11H12F3NO4/c1-3-18-10(16)6-4-9(19-11(12,13)14)8(17-2)5-7(6)15/h4-5H,3,15H2,1-2H3 |
InChI Key |
INEVHBRBHWFNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)


![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)
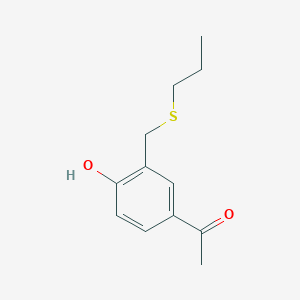
![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)
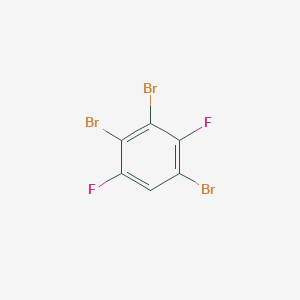
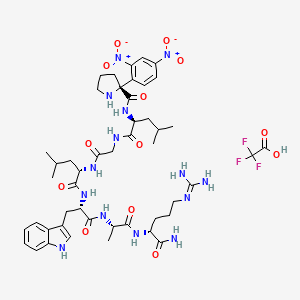

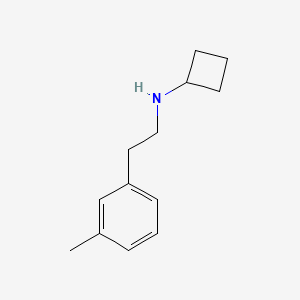
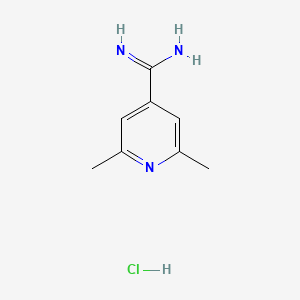
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
